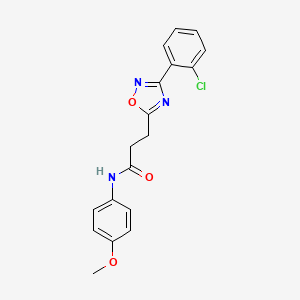
N-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)thiophene-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)thiophene-2-carboxamide (abbreviated as PTAA) is a compound that has gained significant attention in scientific research due to its potential applications in various fields. PTAA is a heterocyclic compound with a molecular formula of C21H14N4OS and a molecular weight of 382.43 g/mol.
作用機序
The mechanism of action of N-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)thiophene-2-carboxamide is not well understood, but it is believed to involve the interaction of the compound with the active sites of enzymes or receptors in cells. N-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)thiophene-2-carboxamide has been found to exhibit inhibitory effects on certain enzymes, including acetylcholinesterase and butyrylcholinesterase, which are involved in the regulation of neurotransmitters in the brain.
Biochemical and Physiological Effects:
N-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)thiophene-2-carboxamide has been found to exhibit a range of biochemical and physiological effects, including anti-inflammatory, antioxidant, and antitumor activities. N-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)thiophene-2-carboxamide has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to scavenge free radicals, leading to reduced oxidative stress. Additionally, N-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)thiophene-2-carboxamide has been found to exhibit cytotoxic effects against various cancer cell lines, including breast, lung, and colon cancer cells.
実験室実験の利点と制限
One advantage of using N-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)thiophene-2-carboxamide in lab experiments is its ease of synthesis and availability of starting materials. Additionally, N-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)thiophene-2-carboxamide exhibits excellent solubility in common organic solvents, making it easy to handle and process. However, one limitation of using N-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)thiophene-2-carboxamide is its relatively low thermal stability, which may limit its use in certain applications.
将来の方向性
There are several future directions for research on N-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)thiophene-2-carboxamide. One area of interest is the development of new synthetic methods for N-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)thiophene-2-carboxamide that can improve its thermal stability and yield. Additionally, further studies are needed to fully understand the mechanism of action of N-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)thiophene-2-carboxamide and its potential applications in drug discovery and development. Finally, research on the toxicity and safety profile of N-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)thiophene-2-carboxamide is needed to assess its potential for use in biomedical applications.
合成法
N-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)thiophene-2-carboxamide can be synthesized through a multistep process, starting from commercially available starting materials. The first step involves the synthesis of 3-phenyl-1,2,4-oxadiazole-5-carboxylic acid, which is then coupled with 2-aminobenzophenone to yield the intermediate compound. This intermediate is then subjected to a Friedel-Crafts acylation reaction with thiophene-2-carboxylic acid chloride to yield the final product, N-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)thiophene-2-carboxamide.
科学的研究の応用
N-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)thiophene-2-carboxamide has been studied for its potential applications in various fields, including optoelectronics, organic solar cells, and organic light-emitting diodes (OLEDs). N-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)thiophene-2-carboxamide has been found to exhibit excellent charge transport properties, making it a promising candidate for use as a hole-transporting material in OLEDs. Additionally, N-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)thiophene-2-carboxamide has been used as a dopant in polymer solar cells, leading to improved device performance.
特性
IUPAC Name |
N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N3O2S/c23-18(16-11-6-12-25-16)20-15-10-5-4-9-14(15)19-21-17(22-24-19)13-7-2-1-3-8-13/h1-12H,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWFCVLANIPULLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CC=C3NC(=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]thiophene-2-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


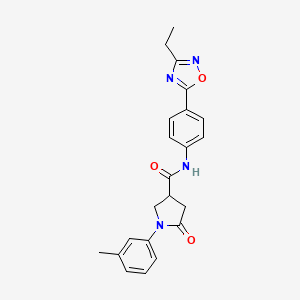

![5-(4-chloro-N-methylphenylsulfonamido)-N-isopropylbenzo[b]thiophene-2-carboxamide](/img/structure/B7684156.png)
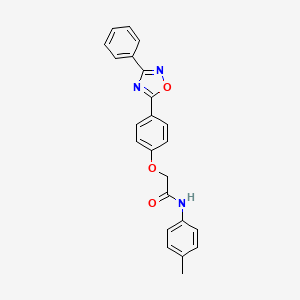
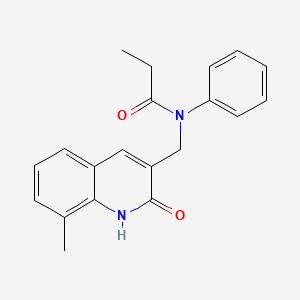
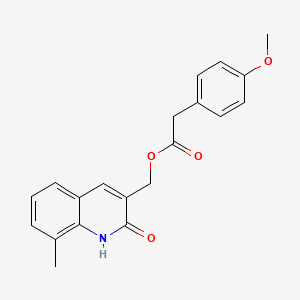
![N-(2,4-dimethylphenyl)-3-(4-fluorophenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7684167.png)


![2-methyl-5-(pyrrolidine-1-carbonyl)-1H-pyrrolo[3,2,1-ij]quinolin-6(2H)-one](/img/structure/B7684198.png)


